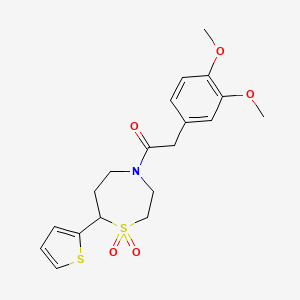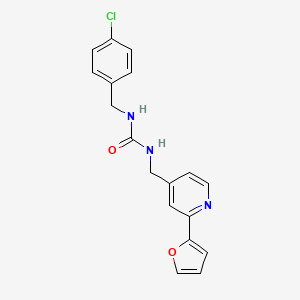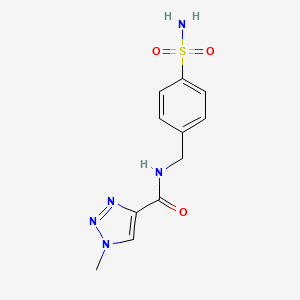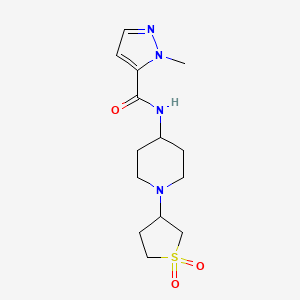
(E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide, also known as DIMBOA, is a chemical compound that has gained attention due to its potential for scientific research applications. This compound is a derivative of indole, a heterocyclic organic compound, and has been synthesized through various methods. In
Mecanismo De Acción
The mechanism of action of (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide is still under investigation, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair, leading to DNA damage and apoptosis in cancer cells. It is also believed to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide is well-tolerated by cells and does not have significant toxicity. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and inhibit the growth and development of certain insect species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide in lab experiments is its potential as an anticancer agent and antimicrobial agent. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
For research on (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide include further investigation into its mechanism of action, as well as its potential as an insecticide and therapeutic agent for cancer and microbial infections. Additionally, research could be conducted on the synthesis of novel derivatives of (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide with enhanced properties for scientific research and potential therapeutic applications.
In conclusion, (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide is a promising compound for scientific research with potential applications in cancer therapy, antimicrobial agents, and insecticides. Its synthesis methods have been well-established, and its mechanism of action is still under investigation. Further research is needed to fully understand its potential and limitations and to develop novel derivatives with enhanced properties.
Métodos De Síntesis
The synthesis of (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide has been achieved through various methods, including the condensation of 2,3-dimethyl-1,3-butadiene with 4,5,6,7-tetrahydroindazole in the presence of dimethylamine. Another method involves the reaction of 2,3-dimethyl-1,3-butadiene with N-(4,5,6,7-tetrahydroindazol-6-ylmethyl)formamide, followed by reduction with sodium borohydride. These methods have been successful in producing (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide with high yield and purity.
Aplicaciones Científicas De Investigación
(E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide has been studied for its potential as an anticancer agent due to its ability to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. Additionally, (E)-4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide has been studied for its potential as an insecticide, inhibiting the growth and development of certain insect species.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-(4,5,6,7-tetrahydro-1H-indazol-6-ylmethyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-18(2)7-3-4-14(19)15-9-11-5-6-12-10-16-17-13(12)8-11/h3-4,10-11H,5-9H2,1-2H3,(H,15,19)(H,16,17)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDFTNFBVPUBNV-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1CCC2=C(C1)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1CCC2=C(C1)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dispiro[3.0.35.14]nonane-9-carboxylic acid](/img/structure/B2889563.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2889564.png)

![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B2889567.png)

![(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B2889569.png)

![4-[4-(3-Fluoropropoxy)phenyl]pyrimidin-2-amine](/img/structure/B2889571.png)




![N-[(3-aminophenyl)carbonyl]glycine](/img/structure/B2889582.png)